6-Cyclobutoxypyrimidin-4(3H)-one
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Overview
Description
6-Cyclobutoxypyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound features a cyclobutoxy group attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyclobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.
Scientific Research Applications
6-Cyclobutoxypyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclobutoxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Cyclobutoxy-5-nitropyrimidin-4-amine: This compound features a nitro group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring attached to the pyrimidine core, offering different biological activities and applications.
Uniqueness
6-Cyclobutoxypyrimidin-4(3H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclobutoxy group can influence its reactivity, making it suitable for specific applications that other pyrimidine derivatives may not be able to achieve.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-cyclobutyloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-8(10-5-9-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) |
InChI Key |
TUXJZGKHCZKANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=O)NC=N2 |
Origin of Product |
United States |
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